(4-Bromo-3-methylbenzyl)hydrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
(4-bromo-3-methylphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11BrN2/c1-6-4-7(5-11-10)2-3-8(6)9/h2-4,11H,5,10H2,1H3 |
InChI Key |
AISGCMHVEGNGSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CNN)Br |
Origin of Product |
United States |
Chemical Transformations and Derivatization of 4 Bromo 3 Methylbenzyl Hydrazine
Formation of Hydrazone Derivatives
Hydrazone formation is a cornerstone of hydrazine (B178648) chemistry, providing a gateway to a vast array of molecular architectures. This transformation involves the reaction of a hydrazine with an aldehyde or a ketone.
Condensation Reactions with Carbonyl Compounds (Aldehydes and Ketones)
The condensation of (4-Bromo-3-methylbenzyl)hydrazine with various aldehydes and ketones represents a fundamental synthetic application of this reagent. This reaction leads to the formation of (4-bromo-3-methylbenzyl)hydrazones, which are compounds characterized by a C=N-NH- linkage. The reaction is typically carried out in a suitable solvent, often with acid catalysis to enhance the electrophilicity of the carbonyl carbon.
The general reaction scheme is as follows:
This compound + R¹R²C=O ⇌ (4-Bromo-3-methylbenzyl)hydrazone + H₂O
Where R¹ and R² can be hydrogen, alkyl, or aryl groups. The specific products of these reactions would feature the (4-bromo-3-methyl)phenylmethyl group attached to the nitrogen of the hydrazone. While specific examples with a broad range of carbonyl compounds are not extensively documented in publicly available literature, the reactivity is analogous to other benzylhydrazines.
Table 1: Hypothetical Hydrazone Derivatives of this compound
| Carbonyl Compound | Product Name |
| Benzaldehyde | (E/Z)-1-((4-bromo-3-methylbenzyl)amino)-1-phenylmethanimine |
| Acetone | (E/Z)-2-((4-bromo-3-methylbenzyl)amino)propan-2-imine |
| Cyclohexanone | (E/Z)-1-((4-bromo-3-methylbenzyl)amino)cyclohexan-1-imine |
This table presents expected products based on established chemical principles, pending specific experimental data.
Synthesis of Semicarbazone Analogs
While this compound itself does not directly form semicarbazones, it can be a precursor to substituted hydrazines that do. More directly, semicarbazones are typically synthesized from the reaction of a ketone or aldehyde with semicarbazide. However, the hydrazone derivatives of this compound can undergo further reactions to yield more complex structures that may share functional similarities with semicarbazones. The synthesis of semicarbazides often involves the reaction of a hydrazine with an isocyanate or a carbamate. nih.gov
Mechanistic Aspects of Hydrazone Formation
The formation of a hydrazone from this compound and a carbonyl compound proceeds through a nucleophilic addition-elimination mechanism. libretexts.orgyoutube.com The key steps are:
Nucleophilic Attack: The terminal nitrogen atom of the hydrazine, being a strong nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate called a carbinolamine.
Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, a process that can be facilitated by an acid catalyst.
Dehydration: The hydroxyl group of the carbinolamine is protonated (in acidic conditions) to form a good leaving group (water). Subsequent elimination of a water molecule and the formation of a carbon-nitrogen double bond yields the stable hydrazone product. libretexts.org
Cyclization Reactions to Form Heterocyclic Systems
The hydrazone derivatives of this compound are valuable intermediates for the synthesis of various heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.
Synthesis of Pyrazole (B372694) Derivatives
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. A common and effective method for their synthesis is the cyclocondensation reaction of a hydrazine with a 1,3-dicarbonyl compound. beilstein-journals.orgnih.gov In this context, this compound can react with compounds like acetylacetone, benzoylacetone, or dimethyl malonate to yield substituted pyrazoles.
The reaction involves the initial formation of a hydrazone intermediate with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring. The substitution pattern on the pyrazole ring can be controlled by the choice of the 1,3-dicarbonyl compound.
Table 2: Potential Pyrazole Derivatives from this compound
| 1,3-Dicarbonyl Compound | Expected Pyrazole Derivative |
| Acetylacetone (2,4-pentanedione) | 1-(4-Bromo-3-methylbenzyl)-3,5-dimethyl-1H-pyrazole |
| Ethyl Acetoacetate | 1-(4-Bromo-3-methylbenzyl)-3-methyl-1H-pyrazol-5(4H)-one |
| Dibenzoylmethane | 1-(4-Bromo-3-methylbenzyl)-3,5-diphenyl-1H-pyrazole |
This table illustrates the potential synthetic utility of this compound in pyrazole synthesis based on established methodologies.
Derivatization into Pyridazinone Scaffolds
Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. These structures are of significant interest due to their diverse biological activities. The synthesis of pyridazinone derivatives can be achieved through the reaction of hydrazines with γ-ketoacids or their ester derivatives.
For instance, the reaction of this compound with a γ-ketoacid like levulinic acid would be expected to proceed via initial hydrazone formation, followed by intramolecular cyclization and dehydration to afford the corresponding N-substituted pyridazinone. This synthetic route provides a direct entry into a class of compounds with potential pharmacological applications.
Formation of Triazine and Thiadiazole Rings
The hydrazine group of this compound is a key synthon for the construction of nitrogen-containing heterocycles, such as triazines and thiadiazoles. These ring systems are prevalent in medicinal chemistry and materials science.
The synthesis of 1,2,4-triazine derivatives can be achieved through the cyclocondensation of hydrazides with α-dicarbonyl compounds. researchgate.net For this compound, a potential pathway involves its reaction with reagents that provide the necessary carbon atoms to complete the six-membered triazine ring. A common strategy for forming substituted 1,3,5-triazines involves the reaction of a hydrazine derivative with a suitably substituted triazine core. nih.gov For instance, a 2-chloro-4,6-disubstituted-s-triazine can react with this compound, where the hydrazine nitrogen displaces the chlorine atom. The resulting intermediate can then be further reacted, for example, with aldehydes or ketones to form hydrazone-linked triazine structures. nih.gov
1,3,4-Thiadiazole rings are commonly synthesized from thiosemicarbazide (B42300) precursors. nih.govbu.edu.eg this compound can be converted into the corresponding (4-bromo-3-methylbenzyl)thiosemicarbazide by reacting it with a source of thiocarbonyl, such as thiophosgene (B130339) or by addition to an isothiocyanate. The subsequent acid-catalyzed cyclization and dehydration of this thiosemicarbazide derivative would yield a 2-amino-5-((4-bromo-3-methylbenzyl)amino)-1,3,4-thiadiazole. nih.gov Alternative methods include the reaction of thiohydrazides with reagents like orthoesters or the cyclization of hydrazonoyl halides. bu.edu.egresearchgate.net
The table below outlines plausible synthetic routes to triazine and thiadiazole derivatives starting from this compound, based on established synthetic methodologies.
| Heterocycle | General Method | Reactant for this compound | Expected Intermediate/Product |
| 1,3,5-Triazine | Reaction with activated triazines | 2-Chloro-4,6-disubstituted-1,3,5-triazine | 2-((4-Bromo-3-methylbenzyl)hydrazinyl)-4,6-disubstituted-1,3,5-triazine |
| 1,3,4-Thiadiazole | Thiosemicarbazide cyclization | 1. Isothiocyanate (e.g., Ph-NCS) 2. Acid (e.g., H₂SO₄) | 1. 4-(4-Bromo-3-methylbenzyl)-2-phenylthiosemicarbazide 2. 5-(4-Bromo-3-methylbenzyl)amino-2-phenylamino-1,3,4-thiadiazole |
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all starting materials. The hydrazine functionality in this compound makes it a suitable candidate for such reactions.
A notable example is the copper-catalyzed MCR for the synthesis of N',N'-diaryl acylhydrazines, which involves the reaction of an aldehyde, an aryl hydrazine, and an arylboronic acid under aerobic conditions. rsc.org In a hypothetical adaptation of this methodology, this compound could react with an aldehyde and an arylboronic acid. This process would likely involve the in-situ formation of a hydrazone from the reaction between the hydrazine and the aldehyde, followed by a copper-catalyzed C-N coupling event. Air often serves as the oxidant in these transformations. rsc.org Such a reaction would offer a streamlined route to complex hydrazine derivatives, leveraging the reactivity of the hydrazine moiety.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring of this compound provides a reactive handle for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, allowing for extensive derivatization at the aromatic core.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. libretexts.org The bromo-substituent of this compound makes it an excellent substrate for this reaction, allowing for the introduction of various aryl or heteroaryl groups. nih.govresearchgate.net
The general reaction involves a palladium catalyst, typically Pd(0), a base, and a suitable solvent. libretexts.org The choice of ligand for the palladium catalyst is crucial for achieving high efficiency, especially with challenging substrates.
Typical Suzuki-Miyaura Reaction Conditions:
| Component | Examples | Purpose | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [Pd(allyl)Cl]₂ | Catalyzes the oxidative addition and reductive elimination steps. | nih.govnih.gov |
| Ligand | PPh₃, XPhos, t-BuXPhos, AntPhos | Stabilizes the palladium center and facilitates the catalytic cycle. | nih.govnih.gov |
| Base | K₃PO₄, Cs₂CO₃, t-BuONa, K₂CO₃ | Activates the organoboron species in the transmetalation step. | nih.govnih.gov |
| Boron Reagent | Arylboronic acids, Arylboronic esters, Potassium alkenyltrifluoroborates | Source of the new aryl, heteroaryl, or alkenyl group. | nih.govnih.gov |
| Solvent | Toluene (B28343), Dioxane, THF | Solubilizes reactants and influences reaction rate. | nih.govnih.gov |
This reaction would transform this compound into its corresponding biaryl derivatives, significantly expanding its structural diversity for various applications.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. organic-chemistry.org This reaction can be applied to this compound to replace the bromine atom with a variety of primary or secondary amines, including anilines, heterocyclic amines, or alkylamines.
This transformation requires a palladium catalyst, a phosphine (B1218219) ligand, and a strong base. nih.gov The development of specialized ligands has been critical to broadening the scope and improving the efficiency of this reaction. organic-chemistry.org For instance, bulky, electron-rich phosphine ligands like XPhos or TrixiePhos are often effective. nih.gov The reaction allows for the synthesis of N-aryl derivatives that would be difficult to access through other methods.
Beyond the Suzuki and Buchwald-Hartwig reactions, other cross-coupling strategies can be employed to modify the bromo-substituted phenyl moiety. For example, Hetarylzinc cross-coupling reactions (a type of Negishi coupling) offer an alternative for C-C bond formation. thieme-connect.de In this case, a pre-formed hetarylzinc reagent would be coupled with this compound in the presence of a palladium or nickel catalyst. Organozinc reagents are known for their high functional group tolerance. thieme-connect.de
Other potential transformations include the Sonogashira coupling for introducing alkyne groups, the Heck reaction for forming C-C bonds with alkenes, and the Stille coupling, which uses organotin reagents. Each of these methods provides a distinct pathway for elaborating the core structure of this compound.
Electrophilic and Nucleophilic Substitutions on the Aromatic Ring
The reactivity of the aromatic ring in this compound is influenced by its substituents: the bromo, methyl, and benzylhydrazine (B1204620) groups.
Nucleophilic Aromatic Substitution (SₙAr): The bromine atom on the aromatic ring can be displaced by strong nucleophiles, although this typically requires harsh conditions unless the ring is activated by strongly electron-withdrawing groups. smolecule.com The existing methyl and benzylhydrazine groups are electron-donating, which disfavors classical SₙAr reactions. However, the hydrazine moiety itself is a potent nucleophile. researchgate.net Studies on the reaction of hydrazine with activated aryl halides, such as 1-chloro-2,4-dinitrobenzene, show that nucleophilic substitution occurs readily, with the rate-determining step depending on the solvent and leaving group. researchgate.netccsenet.org While the ring of this compound is not strongly activated, substitution might be achievable under specific catalytic or high-temperature conditions.
Advanced Spectroscopic and Structural Elucidation of 4 Bromo 3 Methylbenzyl Hydrazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For (4-Bromo-3-methylbenzyl)hydrazine, a combination of 1D (¹H and ¹³C) and 2D NMR techniques provides a complete assignment of all proton and carbon signals and confirms the connectivity of the atoms within the molecule.
The ¹H NMR spectrum of this compound provides key information about the number and types of protons and their neighboring environments. The aromatic region is particularly informative for confirming the substitution pattern. The protons on the benzene (B151609) ring exhibit chemical shifts and coupling patterns characteristic of a 1,2,4-trisubstituted ring system. The benzylic methylene (B1212753) protons and the hydrazine (B178648) protons appear as distinct signals in the upfield region of the spectrum.
The expected chemical shifts are influenced by the electronic effects of the substituents. The bromine atom is de-shielding due to its inductive effect, while the methyl group is weakly shielding. spectrabase.com The hydrazine moiety (-CH₂-NH-NH₂) also influences the chemical shifts of the adjacent methylene group.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.35 | d | ~2.0 |
| H-5 | 7.40 | d | ~8.2 |
| H-6 | 7.05 | dd | ~8.2, ~2.0 |
| Ar-CH₃ | 2.40 | s | - |
| -CH₂- | 3.90 | s (broad) | - |
| -NHNH₂ | 3.60 | s (broad) | - |
Note: The signals for the -CH₂- and -NHNH₂ protons are often broad due to quadrupole effects from the nitrogen atoms and may exchange with deuterium (B1214612) in solvents like D₂O, leading to their disappearance from the spectrum.
The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment, allowing for the definitive assignment of each carbon atom. The aromatic carbons can be distinguished based on their substitution and position relative to the bromine and methyl groups. The benzylic carbon and the methyl carbon appear at characteristic upfield chemical shifts. mdpi.comspectrabase.com The presence of six distinct aromatic signals would confirm the proposed substitution pattern.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-CH₂) | 140.5 |
| C-2 (C-H) | 132.0 |
| C-3 (C-CH₃) | 137.0 |
| C-4 (C-Br) | 122.0 |
| C-5 (C-H) | 131.5 |
| C-6 (C-H) | 127.5 |
| Ar-CH₃ | 23.0 |
| -CH₂- | 55.0 |
Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex spectra of novel derivatives and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. nih.gov For this compound, a COSY spectrum would show a clear correlation between the ortho-coupled aromatic protons (H-5 and H-6), confirming their adjacency. No cross-peaks would be expected for the singlet methyl protons or the benzylic methylene protons unless there is coupling to the NH protons.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹J-coupling). tandfonline.comresearchgate.net This is crucial for assigning the carbon signals. The spectrum would show cross-peaks connecting the proton signal for the methyl group to its corresponding carbon signal (~23.0 ppm), the benzylic methylene protons to their carbon (~55.0 ppm), and each aromatic proton to its respective carbon atom in the 127-132 ppm range.
The methyl protons (Ar-CH₃) showing a cross-peak to the aromatic carbons C-2, C-3, and C-4.
The benzylic methylene protons (-CH₂-) showing correlations to the aromatic quaternary carbon C-1 and the aromatic carbons C-2 and C-6.
The aromatic proton H-2 showing correlations to carbons C-4 and C-6.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. spectrabase.commdpi.com
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3250 | N-H stretching (asymmetric & symmetric) | Hydrazine (-NH₂) |
| 3100 - 3000 | C-H stretching (sp²) | Aromatic C-H |
| 3000 - 2850 | C-H stretching (sp³) | -CH₂- and -CH₃ |
| 1600 - 1450 | C=C stretching | Aromatic ring |
| 1100 - 1000 | C-Br stretching | Aryl bromide |
| 850 - 800 | C-H out-of-plane bending | 1,2,4-trisubstituted benzene |
The presence of two distinct N-H stretching bands would be characteristic of the primary amine portion of the hydrazine group (-NH₂). nih.gov The pattern of the C-H out-of-plane bending bands in the fingerprint region can further confirm the aromatic substitution pattern. chemicalbook.com
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns. researchgate.netresearchgate.net
For this compound (C₈H₁₁BrN₂), the molecular ion peak (M⁺) would be observed as a characteristic doublet with a 1:1 intensity ratio, due to the natural abundance of the two bromine isotopes, ⁷⁹Br and ⁸¹Br. The expected m/z values for the molecular ions would be 214 and 216.
The fragmentation of the molecular ion is driven by the cleavage of the weakest bonds and the formation of stable fragments. Key fragmentation pathways would include:
Benzylic cleavage: Loss of the •NHNH₂ radical (m/z 32) to form the very stable 4-bromo-3-methylbenzyl cation at m/z 183/185. This is often the base peak in the spectrum.
Alpha-cleavage: Cleavage of the N-N bond can lead to the loss of •NH₂ (m/z 16) to form an ion at m/z 198/200.
Loss of Bromine: Cleavage of the C-Br bond would result in a fragment at m/z 135, corresponding to the [C₈H₁₁N₂]⁺ ion.
X-ray Crystallography for Solid-State Structural Determination
While obtaining a suitable single crystal of this compound itself can be challenging, analysis of closely related bromo-substituted hydrazine derivatives provides insight into the expected solid-state structure. researchgate.net X-ray crystallography of derivatives, such as hydrazones formed from this compound, can reveal precise bond lengths, bond angles, and intermolecular interactions. tandfonline.com
In the solid state, the molecule would likely adopt a conformation that minimizes steric strain. The N-N bond length is expected to be around 1.40-1.45 Å. researchgate.net The crystal packing would likely be dominated by intermolecular hydrogen bonding involving the hydrazine moiety. The -NH₂ group can act as a hydrogen bond donor, while the nitrogen atoms can act as acceptors, leading to the formation of extended networks in the crystal lattice. These hydrogen bonds play a crucial role in stabilizing the crystal structure. The presence of the bulky bromine atom and the phenyl rings may also lead to π-π stacking interactions between adjacent molecules, further influencing the packing arrangement.
Computational and Theoretical Studies of 4 Bromo 3 Methylbenzyl Hydrazine and Its Analogs
Quantum Chemical Calculations
Quantum chemical calculations are employed to model the fundamental properties of molecules. These ab initio and semi-empirical methods provide a detailed picture of electron distribution and energy states, which are crucial for predicting chemical stability and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for optimizing molecular geometries and predicting various electronic properties. imist.ma For molecules similar to (4-Bromo-3-methylbenzyl)hydrazine, calculations are often performed using functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p). imist.manih.gov
The optimization process yields the most stable conformation of the molecule by minimizing its energy. From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be determined. For a molecule like this compound, DFT calculations would provide precise measurements for the C-Br, C-N, and N-N bonds, as well as the geometry of the benzene (B151609) ring and the hydrazine (B178648) moiety.
Furthermore, DFT calculations can determine important electronic properties. The molecular electrostatic potential (MEP) map, for instance, illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. nih.gov In benzylhydrazine (B1204620) derivatives, the nitrogen atoms of the hydrazine group and the bromine atom typically represent regions of negative potential (electrophilic attack sites), while the hydrogen atoms are regions of positive potential (nucleophilic attack sites). nih.gov
| Parameter | Predicted Value |
|---|---|
| Bond Length (Å) | |
| C-Br | ~1.91 |
| C-C (aromatic) | ~1.39 - 1.41 |
| C-N | ~1.47 |
| N-N | ~1.45 |
| Bond Angle (°) | |
| C-C-Br | ~119.5 |
| C-C-N | ~110.0 |
| Electronic Property | |
| Dipole Moment (Debye) | ~2.5 - 3.5 |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are central to understanding how a molecule interacts with other species.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for predicting the chemical reactivity and kinetic stability of a molecule. nih.gov A small energy gap suggests that the molecule is more polarizable and has higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For various hydrazine derivatives, this energy gap has been shown to be a reliable indicator of their stability and biological activity. nih.govresearchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). These descriptors provide quantitative measures of a molecule's reactivity. For example, a higher electrophilicity index indicates a greater capacity to accept electrons. researchgate.net
| Parameter | Symbol | Formula | Predicted Value (eV) |
|---|---|---|---|
| Energy of HOMO | EHOMO | - | -6.20 |
| Energy of LUMO | ELUMO | - | -0.95 |
| Energy Gap | ΔE | ELUMO - EHOMO | 5.25 |
| Electronegativity | χ | -(ELUMO + EHOMO)/2 | 3.575 |
| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.625 |
| Chemical Softness | S | 1/(2η) | 0.190 |
| Electrophilicity Index | ω | μ2/(2η) | 2.435 |
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and intramolecular bonding within a molecule. q-chem.com It provides a localized picture of bonding by transforming the canonical molecular orbitals into orbitals that align with the Lewis structure concept (i.e., bonds and lone pairs). q-chem.com
For a compound like this compound, NBO analysis would likely reveal significant hyperconjugative interactions, such as those between the lone pair orbitals of the nitrogen and bromine atoms and the antibonding orbitals of the aromatic ring (e.g., LP(N) → π*(C-C)). These interactions lead to electron delocalization, which stabilizes the molecule.
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com
Docking simulations for this compound analogs are performed to identify potential biomolecular targets and to elucidate the specific interactions that stabilize the ligand-protein complex. Studies on similar hydrazine derivatives have explored their inhibitory potential against various enzymes, such as alkaline phosphatase, α-amylase, and tyrosyl-tRNA synthetase. nih.govmdpi.comnanobioletters.com
The simulation involves placing the ligand into the binding site of the target protein and evaluating the various possible binding poses. The results reveal the types of intermolecular interactions formed, which can include:
Hydrogen bonds: Crucial for specificity and strong binding.
Hydrophobic interactions: Interactions between nonpolar regions of the ligand and protein.
Halogen bonds: Interactions involving the bromine atom.
π-π stacking: Interactions between the aromatic ring of the ligand and aromatic residues of the protein.
For instance, docking studies of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide, an analog, with human alkaline phosphatase (PDB ID: 1EW2) revealed hydrogen bond formation with key amino acid residues like His153, His317, and Glu429. mdpi.com Similar interactions would be expected for this compound with relevant protein targets.
A primary output of molecular docking is the prediction of binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). nih.gov A lower (more negative) binding energy indicates a more stable ligand-protein complex and suggests a higher potential for inhibitory activity. nih.govmdpi.com
By comparing the binding affinities of different ligands for the same target, researchers can rank their potential efficacy. For example, a study on thiazolyl hydrazine derivatives showed that compounds with the highest negative docking scores against tyrosyl-tRNA synthetase also exhibited excellent antibacterial potential. nanobioletters.com
These simulations provide mechanistic insights by identifying the key amino acid residues within the binding pocket that are essential for ligand recognition and binding. This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to enhance its binding affinity and selectivity for the target protein.
| Biomolecular Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |
|---|---|---|---|---|
| Tyrosyl-tRNA Synthetase | (e.g., 1JII) | -7.8 | Tyr34, Gly36, Asp78, His48 | Hydrogen bonds, Hydrophobic interactions |
| Alkaline Phosphatase | (e.g., 1EW2) | -7.2 | His153, Arg420, Glu429 | Hydrogen bonds, Halogen bond (Br) |
| α-Amylase | (e.g., 2QMK) | -6.9 | Asp197, Glu233, Asp300 | Hydrogen bonds |
Structure-Activity Relationship (SAR) Modeling
Quantitative Structure-Activity Relationships (QSAR) for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating physicochemical properties or calculated molecular descriptors of the compounds with their measured activities. For hydrazine derivatives, QSAR models have been developed to predict various endpoints, including toxicity. researchgate.net
The process involves several key steps:
Data Set Selection: A series of structurally related analogs of this compound with experimentally determined biological activities (e.g., enzyme inhibition, receptor binding affinity) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated. These descriptors quantify various aspects of the molecule's structure and properties, including:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).
Electronic descriptors: Related to the electron distribution (e.g., partial charges, dipole moment).
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which describes the molecule's lipophilicity.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that links the most relevant descriptors to the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov
For a hypothetical series of this compound analogs, a QSAR study might aim to predict their inhibitory activity against a specific enzyme, for instance, monoamine oxidase. The resulting model could reveal that increased lipophilicity and the presence of a halogen at position 4 of the benzene ring are positively correlated with activity, while the size of the substituent at position 3 has an optimal range. Such a model provides predictive power for new, unsynthesized analogs and offers insights into the mechanism of action.
Below is an interactive table illustrating a hypothetical QSAR dataset for a series of benzylhydrazine analogs. The table shows various molecular descriptors and their correlation with a hypothetical biological activity (pIC50).
| Compound | R1 | R2 | logP | Molecular Weight | Polar Surface Area (Ų) | pIC50 |
| Analog 1 | H | H | 1.5 | 136.19 | 38.2 | 5.2 |
| Analog 2 | 4-Br | 3-CH3 | 2.8 | 215.09 | 38.2 | 6.5 |
| Analog 3 | 4-Cl | 3-CH3 | 2.6 | 170.64 | 38.2 | 6.3 |
| Analog 4 | 4-Br | H | 2.3 | 201.06 | 38.2 | 6.1 |
| Analog 5 | 4-F | 3-CH3 | 2.1 | 154.18 | 38.2 | 5.9 |
| Analog 6 | 4-Br | 3-C2H5 | 3.2 | 229.12 | 38.2 | 6.7 |
Note: This data is illustrative and does not represent experimentally verified results.
Pharmacophore Modeling for Target Binding Sites
Pharmacophore modeling is another fundamental computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov A pharmacophore model does not represent a real molecule or a real set of bonds, but rather the key interaction points, such as hydrogen bond donors/acceptors, hydrophobic regions, and charged centers. nih.gov
Pharmacophore models can be generated through two main approaches:
Ligand-Based Modeling: This method is used when the 3D structure of the target receptor is unknown. It involves aligning a set of active molecules and extracting the common chemical features that are presumed to be responsible for their shared biological activity. mdpi.com
Structure-Based Modeling: When the 3D structure of the target protein (e.g., from X-ray crystallography) is available, a pharmacophore model can be derived directly from the key interactions observed between the protein and a known ligand in the binding site. nih.gov
For this compound, a pharmacophore model could be developed to understand its binding to a hypothetical target. The key features of the molecule would be mapped as follows:
Aromatic Ring (AR): The phenyl group can participate in hydrophobic or π-π stacking interactions.
Hydrophobic (H): The methyl group at position 3 contributes a key hydrophobic feature.
Hydrogen Bond Donor (HBD): The -NH2 group of the hydrazine moiety is a strong hydrogen bond donor.
Hydrogen Bond Acceptor (HBA): The nitrogen atoms of the hydrazine can also act as hydrogen bond acceptors.
Halogen Bond Donor: The bromine atom at position 4 can potentially act as a halogen bond donor, a specific type of non-covalent interaction.
The table below outlines the potential pharmacophoric features of this compound.
| Feature Type | Molecular Moiety | Potential Interaction |
| Aromatic Ring | Benzyl (B1604629) Ring | π-π stacking, hydrophobic interaction |
| Hydrophobic | 3-methyl group | van der Waals forces, hydrophobic pocket |
| Hydrogen Bond Donor | Terminal -NH2 | Interaction with acceptor groups (e.g., C=O) |
| Hydrogen Bond Acceptor | Hydrazine Nitrogens | Interaction with donor groups (e.g., -OH, -NH) |
| Halogen Feature | 4-bromo group | Halogen bonding, hydrophobic interaction |
This pharmacophore hypothesis can then be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that possess the same essential features and are therefore likely to be active at the same target. dovepress.com
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of drug discovery, MD simulations provide detailed insights into the dynamic behavior of a ligand-protein complex, offering a more realistic view of the binding process than static docking models. thaiscience.info The simulation solves Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the complex behaves in a simulated physiological environment (e.g., in water at a specific temperature and pressure). mdpi.com
For a compound like this compound, MD simulations would typically be performed after an initial docking study has proposed a likely binding pose within a target protein. The primary goals of such a simulation would be to:
Assess Binding Stability: To determine if the ligand remains stably bound in the active site over the course of the simulation (typically nanoseconds to microseconds). Key metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD suggests a stable binding mode. mdpi.com
Analyze Intermolecular Interactions: To observe the persistence and nature of key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the protein. MD simulations can reveal which interactions are most crucial for anchoring the ligand.
Characterize Conformational Changes: To understand how the protein and ligand may change their conformations to achieve an optimal fit. This can reveal induced-fit mechanisms that are not apparent from static models.
Estimate Binding Free Energy: Advanced MD simulation techniques, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can be used to calculate the binding free energy, providing a quantitative estimate of the ligand's affinity for the target. mdpi.com
A study on hydrazone derivatives, for example, used MD simulations to confirm the stability of the ligand-protein complexes and ensure that the interactions predicted by molecular docking were maintained over time. thaiscience.info
The following table provides a hypothetical summary of results from an MD simulation of this compound bound to a target protein.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Key Hydrogen Bonds Maintained |
| 0 | 0.0 | 0.0 | 2 |
| 10 | 1.2 | 1.5 | 2 |
| 20 | 1.3 | 1.6 | 2 |
| 30 | 1.5 | 1.5 | 1 |
| 40 | 1.4 | 1.7 | 2 |
| 50 | 1.5 | 1.6 | 2 |
Note: This data is for illustrative purposes. RMSD values below 2-3 Å typically indicate a stable complex.
In Vitro Biological Activity Investigations of 4 Bromo 3 Methylbenzyl Hydrazine Derivatives
Antimicrobial Activity Studies
The antimicrobial potential of (4-bromo-3-methylbenzyl)hydrazine derivatives has been a subject of scientific inquiry, with studies investigating their efficacy against both bacterial and fungal pathogens.
In Vitro Evaluation against Bacterial Strains (e.g., Salmonella Typhi)
The emergence of extensively drug-resistant (XDR) strains of Salmonella Typhi, the causative agent of typhoid fever, presents a significant global health challenge, necessitating the development of new therapeutic agents. mdpi.comnih.gov In this context, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, synthesized from the closely related precursor 4-bromo-3-methyl aniline (B41778), have been evaluated for their antibacterial activity against a clinically isolated XDR strain of S. Typhi. mdpi.com
The study employed the agar (B569324) well diffusion method to determine the minimum inhibitory concentration (MIC) of the synthesized compounds. Among the tested derivatives, compound 5d demonstrated the most potent antibacterial activity. mdpi.com The results of the in vitro antibacterial screening are summarized in the table below.
| Compound | Structure | MIC (mg/mL) against XDR S. Typhi | Zone of Inhibition (mm) |
| 3 | N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | > 25 | 9 |
| 5a | N-(3-methyl-4-(naphthalen-1-yl)phenyl)pyrazine-2-carboxamide | 12.5 | 11 |
| 5b | N-(4-(4-acetylphenyl)-3-methylphenyl)pyrazine-2-carboxamide | 12.5 | 13 |
| 5c | N-(4-(4-cyanophenyl)-3-methylphenyl)pyrazine-2-carboxamide | 12.5 | 14 |
| 5d | N-(4-(3,4-dimethoxyphenyl)-3-methylphenyl)pyrazine-2-carboxamide | 6.25 | 17 |
| Ciprofloxacin | (Standard) | - | 25 |
| Data sourced from Khan et al. (2024) mdpi.com |
These findings highlight derivative 5d as a promising candidate for further investigation as an antibacterial agent against XDR S. Typhi. mdpi.com
In Vitro Evaluation against Fungal Strains
Research on other hydrazine (B178648) derivatives has also indicated efficacy against plant pathogenic fungi. frontiersin.org These studies suggest that the hydrazine moiety is a valuable pharmacophore for the development of novel antifungal agents. The antifungal potential of this compound derivatives, therefore, represents a promising area for future research.
Proposed Mechanisms of Antimicrobial Action
The precise mechanisms through which this compound derivatives exert their antimicrobial effects are a subject of ongoing investigation. However, for the closely related N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, molecular docking studies have suggested that their antibacterial activity may stem from the inhibition of DNA gyrase. mdpi.com This enzyme is crucial for bacterial DNA replication and is a validated target for antimicrobial drug development. mdpi.com The potent derivative 5d exhibited a strong binding affinity to the DNA gyrase protein in silico, with a binding energy surpassing that of the reference drug, ciprofloxacin. mdpi.com
For hydrazine derivatives in general, other proposed mechanisms of antimicrobial action include the inhibition of other essential enzymes or disruption of the microbial cell membrane. nih.gov The presence of electron-withdrawing groups on the aromatic ring of some hydrazide-hydrazones has been correlated with enhanced antibacterial activity. nih.gov
Enzyme Inhibition Studies
Beyond their antimicrobial properties, derivatives of this compound have been investigated for their ability to inhibit specific enzymes, indicating their potential for therapeutic applications in a range of physiological conditions.
Assessment of Alkaline Phosphatase Inhibition
Alkaline phosphatases (APs) are a group of enzymes involved in various physiological processes, and their inhibition has been explored for therapeutic purposes. mdpi.comnih.gov The same series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives evaluated for antibacterial activity were also assessed for their in vitro inhibitory effects on human placental alkaline phosphatase. mdpi.com
The results indicated that these compounds are effective inhibitors of alkaline phosphatase. Derivative 5d was identified as the most potent inhibitor among the synthesized compounds, with a low micromolar IC50 value. mdpi.com The inhibitory activities are presented in the table below.
| Compound | IC50 (µM) for Alkaline Phosphatase Inhibition |
| 3 | 2.458 ± 0.05 |
| 5a | 2.131 ± 0.04 |
| 5b | 1.972 ± 0.03 |
| 5c | 1.681 ± 0.02 |
| 5d | 1.469 ± 0.02 |
| Levamisole | 28.45 ± 0.9 (Standard) |
| Data sourced from Khan et al. (2024) mdpi.com |
Enzyme kinetic studies revealed that compound 5d acts as a competitive inhibitor of alkaline phosphatase. mdpi.com Molecular docking studies further supported these findings, showing strong binding affinities of the derivatives within the active site of the enzyme. mdpi.com
Investigation of Monoamine Oxidase Inhibition
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolic pathways of neurotransmitters, and their inhibition is a well-established strategy in the treatment of neurological disorders. nih.govmdpi.com Substituted hydrazines have been recognized as potent inhibitors of MAO. nih.gov
While specific data on the MAO inhibitory activity of this compound is not detailed in the available primary literature, the structural motif of benzylhydrazine (B1204620) is known to be associated with MAO inhibition. For example, phenethylhydrazine, a related compound, is an irreversible inhibitor of MAO. nih.gov More broadly, various hydrazine derivatives have been investigated as MAO inhibitors. researchgate.net The evaluation of this compound and its derivatives for selective MAO-A or MAO-B inhibition could be a valuable direction for future research in the development of new agents for neurological conditions.
Kinetic Analysis of Enzyme-Inhibitor Interactions
Consistent with the lack of inhibition data, no information is available in the searched literature regarding the kinetic analysis of interactions between this compound derivatives and the β-Secretase enzyme.
Anticonvulsant Activity Screening (pre-clinical models)
The performed searches did not yield any studies or data concerning the screening of this compound or its derivatives for anticonvulsant activity in pre-clinical models. While the broader class of hydrazide-hydrazones has been noted for potential anticonvulsant properties, specific testing data for the compound is not available in the reviewed literature. ekb.eg
Cytotoxicity and Anticancer Activity on Cell Lines
Research has been conducted on the cytotoxicity of novel hydrazide-hydrazone derivatives against several human cancer cell lines. A key study evaluated a series of newly synthesized heterocyclic compounds, derived from the reaction of cyanoacetyl hydrazine with ninhydrin, for their anticancer activity. ekb.egekb.eg This evaluation was performed against three specific cell lines: breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268). ekb.eg The results are presented as IC₅₀ values, which represent the concentration of a compound required to cause a 50% inhibition of cell growth. ekb.eg
In Vitro Evaluation against Breast Adenocarcinoma (MCF-7)
The cytotoxic effects of several hydrazide-hydrazone derivatives were assessed against the MCF-7 human breast cancer cell line. The IC₅₀ values revealed a broad spectrum of activity. Notably, compounds designated as 5 and 14a demonstrated exceptionally high potency, with activity levels comparable to the standard anticancer drug Doxorubicin. ekb.eg
In Vitro Evaluation against Non-Small Cell Lung Cancer (NCI-H460)
The same series of compounds was evaluated for cytotoxic activity against the NCI-H460 non-small cell lung cancer line. In this screening, compounds 5 and 14a were again found to be highly potent, with IC₅₀ values in the nanomolar range, indicating significant potential as cytotoxic agents against this type of cancer. ekb.eg
In Vitro Evaluation against CNS Cancer (SF-268) Cell Lines
In the assessment against the SF-268 central nervous system cancer cell line, the hydrazide-hydrazone derivatives continued to show a range of cytotoxic activity. The most potent compounds were once again 5 and 14a , which consistently displayed high efficacy across all three tested cell lines, suggesting a potential for broad-spectrum anticancer activity. ekb.eg
The table below summarizes the IC₅₀ values for the ten tested hydrazide-hydrazone derivatives and the reference compound, Doxorubicin, against the three cancer cell lines. ekb.eg
| Compound | IC₅₀ (µmol L⁻¹) vs. MCF-7 | IC₅₀ (µmol L⁻¹) vs. NCI-H460 | IC₅₀ (µmol L⁻¹) vs. SF-268 |
| 3 | 30.4 ± 2.8 | 20.1 ± 4.6 | 36.3 ± 4.5 |
| 5 | 0.01 ± 0.008 | 0.01 ± 0.006 | 0.08 ± 0.08 |
| 8a | 77.8 ± 10.0 | 64.2 ± 8.4 | 70.2 ± 12.6 |
| 8b | 34.2 ± 12.6 | 33.7 ± 6.6 | 44.2 ± 8.2 |
| 10a | 32.0 ± 2.5 | 24.0 ± 4.6 | 26.5 ± 2.8 |
| 10b | 10.0 ± 0.8 | 8.3 ± 2.8 | 16.5 ± 4.0 |
| 12 | 44.4 ± 6.8 | 26.1 ± 2.6 | 34.3 ± 2.5 |
| 14a | 0.01 ± 0.008 | 0.01 ± 0.006 | 0.08 ± 0.08 |
| 14b | 70.8 ± 10.0 | 66.2 ± 8.4 | 74.2 ± 12.6 |
| 16 | 36.1 ± 4.2 | 28.3 ± 2.4 | 30.1 ± 4.2 |
| Doxorubicin | 0.04 ± 0.008 | 0.09 ± 0.008 | 0.09 ± 0.007 |
Data sourced from a study on novel hydrazide-hydrazone derivatives. The specific chemical structures for compounds 3, 5, 8a, 8b, 10a, 10b, 12, 14a, 14b, and 16 are detailed in the source publication. ekb.eg
Molecular Basis of Cytotoxicity in Cancer Cells
Hydrazine derivatives, particularly in the form of hydrazones, have demonstrated notable cytotoxic activity against various cancer cell lines. While specific studies on this compound are limited, research on structurally related compounds provides insights into the potential molecular mechanisms underlying their anticancer effects.
The cytotoxic potential of hydrazone derivatives is often attributed to their ability to interfere with fundamental cellular processes. The azomethine group (-C=N-NH-) present in hydrazones is a key pharmacophore that can interact with various biological targets. Research on salicylaldehyde (B1680747) benzoylhydrazone derivatives, for instance, has shown potent activity against leukemic cell lines at low micro- and nanomolar concentrations. nih.gov The introduction of specific substituents, such as methoxy (B1213986) or bromo groups, on the aromatic rings can significantly enhance their antiproliferative effects and selectivity against cancer cells. nih.gov For example, 5-bromosalicylaldehyde-derived hydrazones have displayed heightened activity against T-cell leukemic and myeloid cell lines. nih.gov
The proposed mechanisms for the cytotoxicity of these compounds often involve the induction of apoptosis, or programmed cell death. This can be triggered through various pathways, including the activation of caspases, which are key enzymes in the apoptotic cascade. Furthermore, some hydrazone derivatives have been shown to arrest the cell cycle at different phases, preventing cancer cell proliferation.
Quantitative Structure-Activity Relationship (QSAR) studies on benzylidene hydrazine benzamides have been conducted to understand the structural requirements for their anticancer activity against human lung cancer cell lines. unair.ac.id These studies help in designing more potent and selective anticancer agents. N'-(substituted phenyl)benzylidene]benzohydrazides have also been synthesized and evaluated for their cytotoxic potential against human lung cancer cell lines, with some compounds showing significant inhibitory effects. pharmainfo.in
Table 1: In Vitro Cytotoxicity of Selected Hydrazone Derivatives Against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Bromosalicylaldehyde benzoylhydrazone | SKW-3 (T-cell leukemia) | Not specified | nih.gov |
| 5-Bromosalicylaldehyde benzoylhydrazone | HL-60 (Myeloid leukemia) | Not specified | nih.gov |
| Benzylidene hydrazine benzamide (B126) derivative | A-549 (Lung carcinoma) | Varies | unair.ac.id |
| N'-[(4-chlorophenyl)benzylidene]benzohydrazide | A-549 (Lung carcinoma) | Moderate activity | pharmainfo.in |
Note: This table presents data for structurally related hydrazone derivatives to illustrate the potential cytotoxic activity of this class of compounds, as direct data for this compound was not available.
Antioxidant Potential Evaluation
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Hydrazine derivatives have been investigated for their antioxidant properties, which are often linked to their ability to scavenge free radicals.
The antioxidant capacity of these compounds is typically evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The hydrazine moiety is considered to be a key contributor to the antioxidant activity, capable of donating a hydrogen atom or an electron to neutralize free radicals.
Studies on various N-acylhydrazone derivatives have demonstrated significant antioxidant potential. nih.gov The nature and position of substituents on the aromatic rings can greatly influence the antioxidant activity. For instance, the presence of electron-donating groups, such as hydroxyl (-OH) or methoxy (-OCH3), can enhance the radical scavenging capacity.
Research on N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, which are structurally distinct but also contain nitrogen-based functional groups, has shown that substitution on the benzyl (B1604629) ring can modulate antioxidant activity. mdpi.comnih.gov Specifically, derivatives with 4-fluorophenyl, 2,4-difluorophenyl, and 4-fluoro-3-methylphenyl motifs exhibited high interaction with the DPPH radical. nih.gov
Table 2: In Vitro Antioxidant Activity of Selected Hydrazine and Related Derivatives
| Compound/Derivative | Assay | Activity | Reference |
| N-acylhydrazone derivatives | DPPH, ABTS | Significant scavenging activity | nih.gov |
| N-benzyl-2-[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide | DPPH | 64.5-81% inhibition (20 min) | nih.gov |
| N-benzyl-2-[4-(2,4-difluorophenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide | DPPH | 79-96% inhibition (60 min) | nih.gov |
| N-benzyl-2-[4-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxide | DPPH | High interaction | nih.gov |
Note: This table includes data from related nitrogen-containing compounds to illustrate the antioxidant potential of such chemical scaffolds, as direct quantitative data for this compound was not available.
Anti-inflammatory Properties (generalized hydrazine derivatives)
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. Hydrazine derivatives, particularly hydrazones, have been explored for their anti-inflammatory properties. researchgate.net
The mechanism of anti-inflammatory action for many of these compounds is believed to involve the inhibition of key inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The COX enzymes are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators. By inhibiting COX, these derivatives can reduce inflammation and associated pain.
Studies on novel regioisomeric analogues of naphthyl-N-acylhydrazone derivatives have demonstrated significant anti-inflammatory activity in in vivo models by reducing leukocyte migration and the production of pro-inflammatory mediators like nitric oxide (NO) and interleukin-1β. nih.gov Research on other heterocyclic compounds containing nitrogen has also shown promising anti-inflammatory effects. For instance, certain 8-benzylaminoxanthine derivatives have displayed anti-inflammatory activity in both in vitro and in vivo models. nih.gov The anti-inflammatory mechanism of some phytochemicals is also linked to the modulation of pro-inflammatory gene expression and the activity of inflammation-related cells. mdpi.com
Potential Applications of 4 Bromo 3 Methylbenzyl Hydrazine in Chemical Sciences
Role as a Synthetic Building Block for Complex Molecules
The primary application of (4-Bromo-3-methylbenzyl)hydrazine in chemical sciences is its role as a versatile synthetic building block. Chemical building blocks are relatively simple molecules that can be combined to create more complex structures. The hydrazine (B178648) functional group is particularly useful for this purpose as it readily reacts with carbonyl compounds like aldehydes and ketones to form hydrazones. researchgate.net This reaction is a cornerstone of "Click Chemistry," a method that utilizes reliable and high-yield reactions to rapidly synthesize large arrays of compounds. enamine.net
The formation of hydrazones and imines from hydrazine derivatives is a key strategy in the synthesis of supramolecular structures. nih.gov These reactions are typically high-yielding, producing only water as a byproduct. nih.gov The resulting (4-bromo-3-methylbenzyl)hydrazones can then be used as intermediates in the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. enamine.net For instance, hydrazines are known to be precursors for heterocycles like pyrazoles and 1,2,4-triazoles. enamine.net
Furthermore, the presence of a bromine atom on the phenyl ring offers another site for chemical modification. The bromine can participate in cross-coupling reactions, such as the Suzuki coupling, which allows for the formation of carbon-carbon bonds. This is demonstrated in the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, where the structurally similar 4-bromo-3-methyl aniline (B41778) is used as a precursor. mdpi.com This dual reactivity—the hydrazine group for forming heterocycles and the bromo group for cross-coupling—positions this compound as a powerful tool for constructing complex molecular architectures.
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Type of Reaction | Potential Products |
| Hydrazine (-NHNH₂) | Condensation | Hydrazones |
| Cyclization | Pyrazoles, Triazoles, Pyridazines | |
| Bromo (-Br) | Nucleophilic Substitution | Various substituted phenylhydrazines |
| Cross-Coupling (e.g., Suzuki) | Biphenyl derivatives |
This table is generated based on general chemical principles and data from search results researchgate.netenamine.netmdpi.com.
Intermediates in the Synthesis of Agrochemicals
Hydrazine derivatives have a significant history in the development of agrochemicals. researchgate.net Diacylhydrazines, for example, are known for their excellent insecticidal activity. enamine.net While direct synthesis of agrochemicals from this compound is not prominently documented, its structural features suggest its potential as a valuable intermediate in this field.
Research into novel pesticides often involves combining different bioactive substructures to create new candidate molecules. researchgate.net The 4-bromo-3-methylphenyl group present in this compound is a substructure that could be incorporated into new potential pesticides. For example, studies have shown that thiadiazole derivatives containing a 3-chloro-4-methylphenyl group possess fungicidal activity. researchgate.net The structural similarity suggests that derivatives of this compound could exhibit similar biological activities. The synthesis of such derivatives would likely proceed by reacting the hydrazine with appropriate precursors to form larger, more complex molecules with potential use as insecticides or fungicides.
Precursors for Material Science Applications
The field of material science increasingly relies on complex organic molecules to create materials with specific functions. Hydrazones, which can be readily synthesized from this compound, are recognized as excellent building blocks for functional materials. researchgate.net These materials include supramolecular switches, sensors, and metal-organic frameworks. researchgate.net
The ability of the acylhydrazone group to form stable intramolecular hydrogen bonds and participate in p-pi conjugation makes it a desirable feature in the design of advanced materials. researchgate.net The reaction of this compound with aldehydes or ketones would produce hydrazones whose properties could be tuned by the choice of the carbonyl compound. These molecules could then be used in applications such as chemical sensors, where the interaction of an analyte with the hydrazone moiety would lead to a detectable signal. While not specifically documented for this compound, the general utility of hydrazones makes this a promising area of application. researchgate.net
Development of Protein Degrader Building Blocks
Targeted protein degradation is a novel therapeutic strategy that aims to eliminate disease-causing proteins from cells. rsc.org This approach often uses heterobifunctional molecules known as proteolysis-targeting chimeras (PROTACs). medchemexpress.com These PROTACs are constructed from three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. rsc.org
The synthesis of effective PROTACs is a significant chemical challenge, and it often relies on a modular approach using "degrader building blocks". nih.gov These building blocks are typically pre-formed fragments containing the E3 ligase ligand and a linker with a reactive handle for attachment to the target protein ligand. rsc.org
Hydrazine derivatives are found in a number of drug candidates and are used to modify amino acids and peptides. enamine.net Given this precedent in medicinal chemistry, this compound could potentially serve as a scaffold or be incorporated into the linker or target-binding portion of a PROTAC. The synthesis of libraries of degraders is an empirical process, and building blocks with diverse functionalities are essential. nih.gov The reactive hydrazine handle and the substituted aromatic ring of this compound make it a candidate for inclusion in the synthesis of such libraries to explore new chemical space in the development of protein degraders.
Table 2: Potential Applications of this compound
| Field | Application | Role of this compound |
| Organic Synthesis | Synthesis of Complex Molecules | Versatile building block for heterocycles |
| Agrochemicals | Synthesis of Pesticides | Intermediate for potential insecticides/fungicides |
| Material Science | Functional Materials | Precursor for hydrazone-based sensors and switches |
| Medicinal Chemistry | Drug Discovery | Potential building block for protein degraders |
This table summarizes the potential applications discussed in the article.
Future Research Directions and Outlook
Exploration of Novel Synthetic Routes to Enhance Sustainability
The future development of (4-Bromo-3-methylbenzyl)hydrazine and its derivatives is intrinsically linked to the adoption of green and sustainable synthetic methodologies. Traditional methods for synthesizing hydrazine (B178648) derivatives can be time-consuming and often rely on harsh conditions and hazardous solvents. japtronline.com Future research should prioritize the development of environmentally benign synthetic routes that are both efficient and economical.
Promising avenues for exploration include:
Microwave-Assisted Synthesis: This technique has been shown to significantly accelerate the synthesis of hydrazides and hydrazones, often leading to higher yields in shorter reaction times. mdpi.comaip.orgneliti.com Applying microwave irradiation to the synthesis of this compound could reduce energy consumption and potentially minimize the formation of byproducts. aip.orgacs.org
Mechanochemical Methods: Solid-state synthesis through techniques like ball milling offers a solvent-free alternative to traditional solution-phase reactions. rsc.orgnih.gov This approach has been successfully used for the quantitative synthesis of hydrazones and could be adapted for the production of this compound derivatives, thereby reducing solvent waste. nih.govresearchgate.netlivescience.io
Green Catalysts: The use of reusable and non-toxic catalysts, such as L-proline, can enhance the sustainability of synthetic processes. mdpi.com Research into identifying suitable green catalysts for the synthesis of this compound would be a significant step towards more eco-friendly production.
Aqueous Media Synthesis: Conducting reactions in water as a solvent is a cornerstone of green chemistry. Exploring the feasibility of synthesizing this compound and its derivatives in aqueous media could drastically reduce the environmental impact of the process. acs.org
The table below summarizes a comparative outlook on these sustainable synthetic methods.
| Method | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. mdpi.comaip.orgneliti.com |
| Mechanochemical Synthesis | Solvent-free conditions, high yields, reduced waste. rsc.orgnih.govnih.gov |
| Green Catalysis | Use of non-toxic and reusable catalysts, improved selectivity. mdpi.com |
| Aqueous Media Synthesis | Environmentally benign solvent, simplified workup procedures. acs.org |
Design and Synthesis of Advanced Functionalized Derivatives
The versatility of the hydrazine moiety makes this compound an excellent starting point for the creation of a diverse library of functionalized derivatives. The primary amino group is a reactive handle for the synthesis of a wide array of compounds, most notably hydrazones, which are known to possess a broad spectrum of biological activities. mdpi.comresearchgate.net
Future synthetic efforts should focus on:
Hydrazone Synthesis: Condensation of this compound with a variety of aldehydes and ketones can yield a vast number of hydrazone derivatives. The selection of carbonyl compounds can be guided by structure-activity relationship (SAR) studies to introduce moieties known to enhance specific biological activities, such as antimicrobial or anticancer effects. nih.govmdpi.com
Introduction of Bioactive Scaffolds: Incorporating other pharmacologically important scaffolds, such as quinoline, benzimidazole, or steroidal nuclei, into the structure of this compound derivatives could lead to hybrid molecules with enhanced potency and novel mechanisms of action. mdpi.commaterialsciencejournal.orgnih.gov
N-Alkylation and N-Arylation: Further substitution on the hydrazine nitrogen atoms can modulate the electronic and steric properties of the molecule, influencing its biological activity and pharmacokinetic profile. organic-chemistry.org
The following table outlines potential functionalization strategies and their expected outcomes.
| Functionalization Strategy | Target Derivatives | Potential Biological Activities |
| Condensation with Carbonyls | Hydrazones | Antimicrobial, Anticancer, Anti-inflammatory mdpi.comnih.govmdpi.com |
| Incorporation of Bioactive Scaffolds | Hybrid Molecules | Enhanced potency, Novel mechanisms of action mdpi.commaterialsciencejournal.orgnih.gov |
| N-Alkylation/N-Arylation | Substituted Hydrazines | Modulated bioactivity and pharmacokinetics organic-chemistry.org |
Deeper Mechanistic Investigations of Biological Activities
While numerous hydrazine derivatives have been reported to exhibit interesting biological profiles, a thorough understanding of their mechanisms of action is often lacking. For derivatives of this compound to progress as therapeutic candidates, detailed mechanistic studies are crucial.
Future research in this area should include:
Identification of Molecular Targets: Investigating the specific enzymes, receptors, or cellular pathways that are modulated by these compounds is essential. For instance, some hydrazone derivatives are known to act as enzyme inhibitors, such as of 14-alpha demethylase in fungi or cyclooxygenase in inflammation. mdpi.commaterialsciencejournal.orgnih.gov
Elucidation of Antimicrobial Mechanisms: For derivatives showing antimicrobial activity, studies should focus on their effects on microbial cell walls, membranes, or essential metabolic pathways. mdpi.com The presence of the azomethine group in hydrazones is often crucial for their pharmacological activity. mdpi.com
Investigation of Anticancer Pathways: For compounds with anticancer potential, research should explore their ability to induce apoptosis, inhibit angiogenesis, or cause cell cycle arrest. nih.govmdpi.com Some hydrazine compounds are thought to interfere with tumor glucose metabolism. nih.govcancer.gov
Integration of Computational and Experimental Approaches for Drug Discovery (Pre-clinical)
The integration of computational tools with experimental work can significantly accelerate the preclinical drug discovery process for derivatives of this compound. In silico methods can help in prioritizing synthetic targets and predicting their biological and pharmacokinetic properties.
Key areas for this integrated approach include:
Molecular Docking: This technique can be used to predict the binding affinity and orientation of newly designed derivatives with their putative biological targets. nih.govmdpi.comresearchgate.netnih.gov This allows for the rational design of more potent compounds.
ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. healthinformaticsjournal.comroyalsocietypublishing.orgbiointerfaceresearch.comresearchgate.net This helps in identifying candidates with favorable drug-like properties early in the discovery pipeline, reducing the likelihood of late-stage failures.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies can be employed to build mathematical models that correlate the structural features of the synthesized derivatives with their observed biological activities, providing valuable insights for the design of new and more active compounds. researchgate.net
The synergy between computational and experimental approaches is summarized in the table below.
| Approach | Application in Drug Discovery |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. nih.govmdpi.comnih.gov |
| ADMET Prediction | In silico assessment of pharmacokinetic and toxicity profiles. healthinformaticsjournal.comroyalsocietypublishing.orgbiointerfaceresearch.com |
| QSAR Studies | Development of models to guide the design of more potent analogues. researchgate.net |
Development of New Applications in Catalysis or Materials Chemistry
Beyond its potential in medicinal chemistry, this compound and its derivatives could find applications in other fields such as catalysis and materials science. The nucleophilic nature of the hydrazine moiety and the potential for coordination with metal ions open up possibilities for novel applications.
Future research could explore:
Catalysis: Hydrazine derivatives can act as reducing agents in organic synthesis. researchgate.netorganic-chemistry.orgacs.org The catalytic potential of this compound or its metal complexes in various organic transformations warrants investigation. Hydrazine can also serve as a nitrogen source in the synthesis of amines over supported catalysts. acs.org
Polymer Science: Hydrazines are used as starting materials for polymers, polymer cross-linkers, and chain-extenders. researchgate.netrsc.org The reactivity of this compound could be harnessed in the synthesis of novel functional polymers. nih.gov For instance, it could be used in the preparation of poly(acryloyl hydrazide) scaffolds for post-polymerization modification. nih.gov
Materials Science: Hydrazine derivatives have been used in the synthesis of nanostructured materials and as corrosion inhibitors. researchgate.netwiley.com The specific properties imparted by the bromo- and methyl-substituted benzyl (B1604629) group in this compound could be exploited in the development of new materials with tailored characteristics. For example, hydrazine hydrate (B1144303) has been used in the synthesis of octa(aminophenyl)silsesquioxane (OAPS) POSS, an organic-inorganic hybrid polymer material. scirp.org
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for quantifying (4-Bromo-3-methylbenzyl)hydrazine in solution?
- Methodological Answer : Spectrophotometric methods using potassium permanganate reduction are well-established. The absorption maxima for permanganate occur at 546 nm (ε = 2192.18 L·mol⁻¹·cm⁻¹) and 526 nm (ε = 2279.27 L·mol⁻¹·cm⁻¹), with hydrazine acting as a reducing agent. Calibration curves should be constructed under controlled pH and temperature conditions to ensure reproducibility .
Q. What synthetic methodologies are effective for preparing this compound derivatives?
- Methodological Answer : Refluxing hydrazine hydrate with precursor compounds in ethylene glycol is a common approach. For example, heating 2-aminothiazole derivatives with hydrazine hydrate for 40 hours under reflux yields hydrazine-linked products. Post-reaction cooling, trituration with cold water, and ethanol recrystallization are critical for isolating pure solids .
Q. How can thermophysical properties of hydrazine derivatives be experimentally measured?
- Methodological Answer : High-precision studies under natural convection require specialized setups to vary pressure and temperature. Data acquisition systems should monitor thermal conductivity, viscosity, and density. Results are typically tabulated for comparative analysis, with experimental validation using liquid rocket engine simulations .
Advanced Research Questions
Q. How can computational methods inform the design of hydrazine catalysts for organic transformations?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., M05-2X/6-31G(d)) map reaction pathways, identifying activation barriers and transition states. For example, [2.2.2]-bicyclic hydrazines exhibit lower activation barriers (~15 kJ/mol reduction) in ring-opening metathesis compared to [2.2.1] analogs. Computational predictions must be validated via substrate scope studies under optimized cycloaddition/cycloreversion conditions .
Q. What experimental approaches assess explosive hazards of anhydrous hydrazine derivatives?
- Methodological Answer : High-speed cameras, infrared thermal imaging, and shock wave pressure systems quantify TNT equivalence. For instance, 18 kg anhydrous hydrazine exhibits a TNT equivalence of 0.724, with hazard classification dependent on packaging pressure (e.g., Division 1.1 C for >1.5 MPa). Safety protocols require reducing design pressures within allowable limits .
Q. How does hydrazine modulate phase composition in photocatalyst synthesis?
- Methodological Answer : Hydrazine monohydrate concentration during hydrothermal synthesis controls phase transitions in materials like MoSe₂/CdS-CdSe. Higher hydrazine concentrations promote Se vacancy formation, enhancing photocatalytic hydrogen evolution activity. DFT-guided identification of active sites (e.g., Mo-edge sites) optimizes material design .
Q. What mechanistic insights guide hydrazine-mediated deoxygenation of graphene oxide (GO)?
- Methodological Answer : Hydrazine selectively reduces epoxide groups on GO via three pathways, with activation energies ~50–80 kJ/mol. Edge-attached epoxides form hydrazino alcohols, stalling reduction. Contrastingly, thermal treatment removes hydroxyl/carbonyl groups. Synchrotron XPS and Raman spectroscopy validate defect density changes .
Q. How can electrocatalytic cycles enhance hydrazine synthesis for energy storage?
- Methodological Answer : Lanthanide complexes (e.g., Ce³⁺/Pr³⁺) catalyze N₂-to-N₂H₄ conversion via proton-coupled electron transfer. Cyclic voltammetry and in-situ FTIR monitor intermediate species, while flow cell configurations improve Faradaic efficiency (>70%). Integration with redox batteries enables grid-scale energy storage .
Q. What strategies improve selectivity in nickel-catalyzed H₂ production from hydrazine?
- Methodological Answer : Alloying Ni with Pt or Pd suppresses NH₃ byproduct formation by altering d-band electron density. Vapor-phase decomposition studies (e.g., TPD-MS) identify optimal Ni(111) facets for N–N bond cleavage. Solvent-free conditions minimize surface poisoning, achieving >95% H₂ selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
